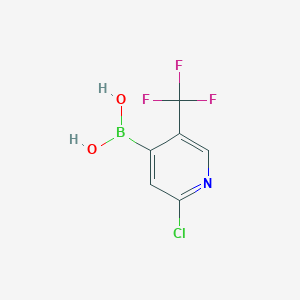

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid

Vue d'ensemble

Description

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a boronic acid derivative. One common method involves the use of palladium-catalyzed borylation reactions, such as the Suzuki-Miyaura coupling, which employs boronic acids or boronate esters as reagents .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling:

The compound is extensively used in the Suzuki-Miyaura coupling reaction, which enables the formation of biaryl structures. This reaction is characterized by its mild conditions and tolerance to various functional groups, making it a preferred method for synthesizing complex molecules.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Conditions | Yield (%) |

|---|---|---|

| (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid | Pd catalyst, K₂CO₃, Toluene, 100°C | 85% |

| Aryl halide | Pd(PPh₃)₂Cl₂, DMF | 90% |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing potential drug candidates. The trifluoromethyl group enhances metabolic stability and bioavailability of the resulting compounds.

Case Study: Antibacterial Agents

Research has shown that derivatives synthesized using this compound exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to modulate enzyme activity can lead to effective treatments for bacterial infections.

Agrochemical Applications

The agrochemical industry utilizes this compound derivatives in developing herbicides and pesticides. The trifluoromethyl group contributes to biological activity by enhancing the efficacy of these compounds against target pests.

Table 2: Herbicidal Activity of Trifluoromethylpyridine Derivatives

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| Trifluoromethylpyridine derivative | Common grass species | 95% |

| Another derivative | Broadleaf weeds | 88% |

Activité Biologique

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its synthesis, biological effects, and relevant case studies, underlining its applications and mechanisms of action.

Synthesis

The synthesis of this compound typically involves a series of reactions, including Suzuki-Miyaura cross-coupling techniques. The initial step often utilizes 2,3-dichloro-5-trifluoromethylpyridine as a precursor, which is then reacted with various boronic acids to yield the desired boronic acid derivative .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, certain synthesized compounds showed efficacy against pathogenic strains of Escherichia coli, comparable to traditional antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Insecticidal Activity

Insecticidal properties have also been reported for this compound. Research indicates that it can effectively target pests such as Mythimna separata, showcasing potential for agricultural applications . The compound's mode of action likely involves neurotoxic effects on insect physiology.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. The inhibition of BCATs can lead to reduced tumor growth and proliferation in cancer cell lines . In vitro studies have shown that certain derivatives possess submicromolar inhibitory concentrations against specific cancer cell lines, indicating promising therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against multiple strains of E. coli. The results indicated that compounds modified with different aryl groups exhibited varying degrees of effectiveness, with some achieving MIC values comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 16 | Bactericidal |

| Compound B | 32 | Bacteriostatic |

| Compound C | 8 | Bactericidal |

Case Study 2: Insecticidal Properties

In a separate investigation, the insecticidal activity was assessed using bioassays against Mythimna separata. The results demonstrated that the compound significantly reduced larval survival rates, indicating its potential as a novel insecticide .

| Treatment Group | Survival Rate (%) | Control Group |

|---|---|---|

| Treated | 25 | 90 |

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. For instance, molecular docking studies suggest strong binding affinity to BCAT enzymes, leading to inhibition of their activity and subsequent metabolic disruption in cancer cells .

Propriétés

IUPAC Name |

[2-chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-1-4(7(13)14)3(2-12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNMDZQANRHEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678225 | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167437-28-6 | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.